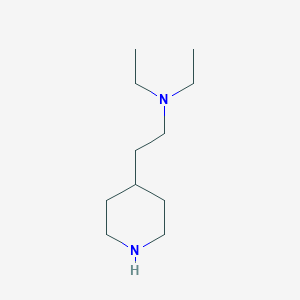

Ethyl 4-(3-methoxybenzoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(3-methoxybenzoyl)benzoate is a compound with the molecular formula C17H16O4 . It is also known as ethyl 4-(3-(methoxy)benzoyl)benzoate or simply EMBB. It is a white crystalline powder that belongs to the family of benzoylbenzoates.

Synthesis Analysis

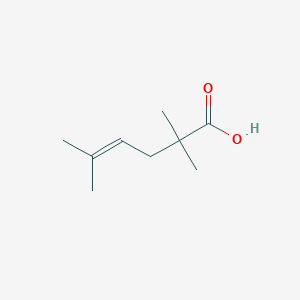

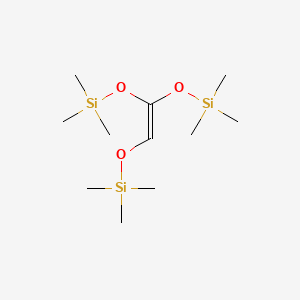

The synthesis of similar compounds involves the use of protecting groups that can be installed and removed under a variety of conditions . For example, the 4-methoxybenzyl (PMB) ester is a known protecting group that can be readily introduced in high yield under a number of mild reaction conditions . The PMB ester possesses excellent stability under many reaction conditions .Molecular Structure Analysis

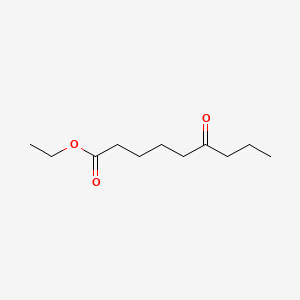

The molecular structure of Ethyl 4-(3-methoxybenzoyl)benzoate consists of 17 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The average mass is 284.306 Da .Chemical Reactions Analysis

The chemical reactions involving similar compounds are often complicated by the presence of several different functional groups in the target molecule . These groups often present significant synthetic challenges, particularly if the reactions in a preparative sequence may affect one or more of these functional groups .Physical And Chemical Properties Analysis

Ethyl 4-(3-methoxybenzoyl)benzoate is a white crystalline powder. It is almost insoluble in water, but miscible with most organic solvents .Aplicaciones Científicas De Investigación

Lipase-Catalyzed Esterification & Transesterification : Ethyl 4-(3-methoxybenzoyl)benzoate is a part of the alkyl benzoate family. These compounds, including variants like oleyl 4-hydroxy-3-methoxybenzoate, are synthesized through lipase-catalyzed esterification and transesterification. This method, especially using immobilized lipase B from Candida antarctica (Novozym 435), is noted for its effectiveness in synthesizing methoxy- and hydroxy-substituted methyl benzoates, emphasizing the enzyme's preference based on the substituent's position on the phenyl moiety (Vosmann et al., 2008).

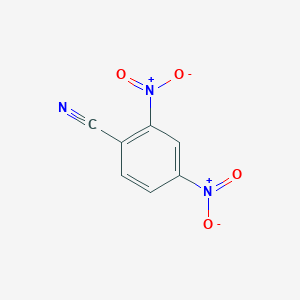

Antibacterial Agents Synthesis : Derivatives of ethyl 4-(3-methoxybenzoyl)benzoate are involved in synthesizing antibacterial agents. Specifically, ethyl 4-((2-hydroxy-3-methoxybenzyl) amino)benzoate reacts with Vilsmeier reagent to form novel benzoxazine rings, which upon further processing lead to hydrazones exhibiting significant antibacterial capabilities. This indicates the potential use of these compounds in developing antibacterial drugs (Shakir et al., 2020).

Crystal Structure Analysis : The compound's crystal structure, such as the 4-hydroxy-3-[1-phenyl-2-(4-methoxybenzoyl)ethyl]-2H-1-benzopyran-2-one, a close relative of ethyl 4-(3-methoxybenzoyl)benzoate, has been detailed, showing its crystallization in the monoclinic system. Understanding these structures aids in the comprehension of the compound's physical and chemical properties, essential for various applications in material science and pharmacology (Manolov & Maichle‐Moessmer, 2007).

LCP Synthesis and Polymer Science : Related compounds are involved in the synthesis of liquid crystalline polymers (LCP). For instance, the model reactions involving ethyl 4-(4′-hydroxybenzoyloxy)benzoate and related compounds implicate a benzoquinoneketene intermediate in LCP synthesis, which is critical in understanding and improving the polymerization processes for these high-performance materials (Robertson et al., 2011).

Molecular Docking and Drug Design : The compound and its derivatives are used in molecular docking studies, an essential process in drug design and development. For example, the synthesis of novel 2-chloro-[1,3] benzoxazine ring derivatives and their subsequent molecular docking studies shed light on their interaction with bacterial gyrase enzyme targets, providing insights into developing new antibacterial agents (Shakir et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 4-(3-methoxybenzoyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-3-21-17(19)13-9-7-12(8-10-13)16(18)14-5-4-6-15(11-14)20-2/h4-11H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCICSAVZNKDRSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-methoxybenzoyl)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,2-Dimethylpropanoyl)amino]benzoic acid](/img/structure/B1296536.png)

![1-Oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B1296545.png)

![7-Azabicyclo[4.1.0]heptane](/img/structure/B1296546.png)